![molecular formula C8H10ClN3O2 B1442619 Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate CAS No. 845655-96-1](/img/structure/B1442619.png)
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol. It is a solid substance with a melting point of 150-152°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate in the presence of ethanol under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then esterified to produce the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate can be synthesized through several methods involving the reaction of hydrazine derivatives with pyridine carboxylic acids. The synthesis typically involves the following steps:
- Formation of the Hydrazone : The compound can be synthesized by the condensation of ethyl 3-oxo-4-pyridinecarboxylate with hydrazine hydrate.
- Chlorination : The introduction of chlorine at the 6-position is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
The resulting compound exhibits a unique structure that contributes to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Anticancer Potential
Recent investigations into the anticancer properties of this compound have shown promising results. This compound has been tested against several cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. The compound's interaction with specific molecular targets involved in cancer progression is a key area of ongoing research.
Agricultural Applications
This compound has also been explored for its potential use as an agrochemical. Its insecticidal properties have been documented in studies aimed at developing environmentally friendly pest control agents. The compound shows effectiveness against various agricultural pests, contributing to integrated pest management strategies.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism by which Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is similar to other pyridine derivatives, such as Ethyl 4-hydrazinylpyridine-3-carboxylate and Ethyl 6-chloronicotinate. its unique chloro-substitution at the 6-position and hydrazinyl group at the 4-position distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships, and biological activities associated with this compound and its derivatives.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a chloro group and a hydrazinyl moiety. Its chemical formula is . The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of hydrazones and subsequent cyclization processes to yield various derivatives with enhanced biological properties .
Antimicrobial Activity
Pyridine derivatives, including this compound, have shown significant antimicrobial activities against a range of pathogens. Studies indicate that similar compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For example, related hydrazone derivatives have demonstrated MIC values as low as 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of hydrazine derivatives has been extensively studied. This compound may influence cancer cell proliferation through mechanisms involving kinase inhibition. For instance, some hydrazone compounds have shown IC50 values ranging from 4 to 17 µM against various cancer cell lines, indicating promising potential for further development .
Anti-inflammatory Effects
Hydrazone derivatives have also been reported to possess anti-inflammatory properties. The presence of functional groups such as hydrazinyl and carboxylate may facilitate interactions with biological targets involved in inflammatory pathways. This suggests that this compound could be explored for its anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Functional Group | Effect on Activity |
---|---|
Chloro substituent | Enhances lipophilicity and biological interaction |
Hydrazinyl group | Potential for hydrogen bonding with targets |
Carboxylate group | May enhance solubility and bioavailability |
These modifications can significantly impact the compound's pharmacokinetics and pharmacodynamics, leading to improved efficacy against specific biological targets.
Case Studies
- Anticancer Activity : A study evaluated various hydrazone derivatives, revealing that those with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
- Antimicrobial Screening : In another investigation, pyridine-based compounds were tested against a panel of bacterial strains, demonstrating potent antimicrobial activity correlating with the presence of specific substituents on the pyridine ring .
Properties
IUPAC Name |
ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTSWKZASWNNMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.